N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
It is known that pyrimidines can exhibit potent anti-inflammatory effects .
Biological Activity
N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and antiviral research. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrido[1,2-a]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Diethoxyethyl group : This moiety may enhance solubility and bioavailability.
- Hydroxy and carboxamide functionalities : These groups are often associated with increased interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrido[1,2-a]pyrimidine derivatives. For instance, compounds similar in structure to this compound have shown promising results against multiple cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 3.04 | Induces apoptosis via caspase activation |
Compound B | HCT116 (Colon) | 4.14 | Cell cycle arrest at G2/M phase |
Compound C | A549 (Lung) | 2.40 | Inhibition of proliferation and apoptosis induction |
These studies indicate that modifications in the chemical structure can lead to enhanced anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Activity
In addition to anticancer properties, certain derivatives of pyrido[1,2-a]pyrimidines have demonstrated antiviral activity. For example, compounds with similar structural motifs have been reported to exhibit activity against viruses such as Zika and Ebola. The proposed mechanisms involve disruption of viral replication processes and modulation of host immune responses.
Mechanistic Studies
Mechanistic studies on related compounds suggest that the biological activity may be attributed to:
- Inhibition of key enzymes : Many pyrido derivatives inhibit enzymes critical for cancer cell survival.
- Modulation of apoptotic pathways : Increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed.
- Cell cycle regulation : Compounds induce cell cycle arrest at specific phases, particularly G2/M, leading to reduced proliferation rates.
Case Studies
Several case studies highlight the efficacy of pyrido[1,2-a]pyrimidine derivatives:
-
Study on MDA-MB-231 Cells :
- A synthesized derivative showed an IC50 value of 27.6 µM against MDA-MB-231 breast cancer cells.
- The study concluded that the presence of electron-withdrawing groups significantly enhances cytotoxicity due to increased electrophilicity.
-
Evaluation against Non-Small Cell Lung Cancer :
- A series of pyrido derivatives were tested against NSCLC cell lines with results showing inhibition rates ranging from 43% to 87% at concentrations up to 50 µM.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-4-23-11(24-5-2)9-17-14(20)12-15(21)18-13-10(3)7-6-8-19(13)16(12)22/h6-8,11,21H,4-5,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOFNCCQQKSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.